2,4,5-Triiodo-1-methylimidazole
Overview
Description
2,4,5-Triiodo-1-methylimidazole is a derivative of imidazole, a five-membered heterocyclic compound containing nitrogen atoms at positions 1 and 3. The presence of three iodine atoms at positions 2, 4, and 5, along with a methyl group at position 1, makes this compound unique. Imidazoles are known for their wide range of applications in pharmaceuticals, agrochemicals, and other industries due to their versatile chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,5-Triiodo-1-methylimidazole typically involves the iodination of 1-methylimidazole. One common method is the reaction of 1-methylimidazole with iodine monochloride (ICl) in the presence of a suitable solvent such as acetic acid. The reaction is carried out at room temperature, and the product is purified through recrystallization.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 2,4,5-Triiodo-1-methylimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction can be achieved using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Nucleophiles such as thiols, amines, or halides in the presence of a suitable base.
Major Products:
Oxidation: Formation of imidazole derivatives with oxidized side chains.
Reduction: Formation of partially or fully reduced imidazole derivatives.
Substitution: Formation of substituted imidazole derivatives with various functional groups.
Scientific Research Applications
2,4,5-Triiodo-1-methylimidazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: Investigated for its potential as a radiolabeled compound in imaging studies due to the presence of iodine atoms.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 2,4,5-Triiodo-1-methylimidazole depends on its specific application. In biological systems, the compound may interact with cellular targets through its iodine atoms, which can form strong interactions with proteins and other biomolecules. The methyl group at position 1 can influence the compound’s lipophilicity and membrane permeability, affecting its distribution and activity within the body.
Comparison with Similar Compounds
1-Methylimidazole: Lacks the iodine atoms, making it less reactive in certain chemical reactions.
2,4,5-Trichloro-1-methylimidazole: Contains chlorine atoms instead of iodine, resulting in different chemical properties and reactivity.
2,4,5-Tribromo-1-methylimidazole: Contains bromine atoms, which are less reactive than iodine but more reactive than chlorine.
Uniqueness: 2,4,5-Triiodo-1-methylimidazole is unique due to the presence of three iodine atoms, which impart distinct chemical and physical properties. The iodine atoms increase the compound’s molecular weight and influence its reactivity, making it suitable for specific applications that other halogenated imidazoles may not be able to achieve.
Properties
IUPAC Name |
2,4,5-triiodo-1-methylimidazole | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3I3N2/c1-9-3(6)2(5)8-4(9)7/h1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYQDRKCMRVMNPS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(N=C1I)I)I | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3I3N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.79 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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